molecular formula C15H14N4O2 B7778175 Benzotriazol-1-ylmethyl-carbamic acid benzyl ester

Benzotriazol-1-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7778175
M. Wt: 282.30 g/mol
InChI Key: QLWKGZZNXWGSSR-UHFFFAOYSA-N
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Description

Benzotriazol-1-ylmethyl-carbamic acid benzyl ester is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to participate in a variety of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-ylmethyl-carbamic acid benzyl ester typically involves the reaction of benzotriazole with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzotriazol-1-ylmethyl carbamate, which is then esterified with benzyl alcohol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-ylmethyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole amines .

Scientific Research Applications

Chemistry

In chemistry, Benzotriazol-1-ylmethyl-carbamic acid benzyl ester is used as a synthetic intermediate for the preparation of various heterocyclic compounds. It serves as a building block in the synthesis of complex molecules due to its reactivity and stability .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an anticancer, antifungal, and antibacterial agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used as a corrosion inhibitor and UV stabilizer. Its derivatives are employed in the production of materials for solar cells and other photovoltaic applications .

Mechanism of Action

The mechanism of action of Benzotriazol-1-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction is crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzotriazol-1-ylmethyl-carbamic acid benzyl ester is unique due to its stability and versatility in synthetic applications. Unlike other similar compounds, it can easily be introduced into molecules and removed after the reaction sequence, making it an ideal synthetic auxiliary .

Biological Activity

Benzotriazol-1-ylmethyl-carbamic acid benzyl ester (BTMCE) is an organic compound that has garnered attention in biological and medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article explores the biological activity of BTMCE, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

BTMCE is characterized by the presence of a benzotriazole moiety, which contributes to its biological interactions. The synthesis typically involves the reaction of benzotriazole with benzyl chloroformate in the presence of a base like triethylamine, leading to the formation of the final ester product.

Anticancer Activity

BTMCE has shown significant potential as an anticancer agent. Studies indicate that it can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the interaction of the benzotriazole moiety with specific enzymes and receptors that regulate cell proliferation .

Key Findings:

  • BTMCE exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating its potency.
  • In vitro studies have shown that BTMCE can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Antifungal and Antibacterial Properties

BTMCE also displays antifungal and antibacterial activities. It has been tested against various pathogens, showing effectiveness in inhibiting growth and biofilm formation.

Research Data:

  • BTMCE demonstrated significant antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • For antibacterial activity, it showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 16 to 64 µg/mL .

The biological activity of BTMCE is largely attributed to its ability to interact with biological targets through π–π stacking interactions and hydrogen bonding. These interactions can lead to the inhibition or activation of various biological pathways:

  • Anticancer Mechanism: Inhibition of key enzymes involved in DNA replication and repair.
  • Antimicrobial Mechanism: Disruption of cell membrane integrity and interference with metabolic processes in pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of BTMCE. Modifications to the benzyl group or variations in the carbamate structure have been explored to enhance biological activity.

Table 1: Summary of SAR Studies on BTMCE Derivatives

CompoundModificationIC50 (µM)Activity Type
BTMCEParent compound5.0Anticancer
Benzyl DerivativeTert-butyl substitution0.22Anticancer
Alkyl DerivativeLonger alkyl chain10.0Antibacterial

Case Studies

Several case studies highlight the therapeutic potential of BTMCE:

  • In Vivo Study on Cancer Models: A study demonstrated that BTMCE significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Efficacy: Clinical isolates tested against BTMCE showed a reduction in biofilm formation, suggesting potential for treating biofilm-associated infections .

Properties

IUPAC Name

benzyl N-(benzotriazol-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(21-10-12-6-2-1-3-7-12)16-11-19-14-9-5-4-8-13(14)17-18-19/h1-9H,10-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWKGZZNXWGSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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